molecular formula C21H26N6O B2909669 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide CAS No. 1171719-19-9

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide

Cat. No.: B2909669
CAS No.: 1171719-19-9
M. Wt: 378.48
InChI Key: JPCODAQFRGMLBE-UHFFFAOYSA-N
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Description

N-(2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide is a synthetic small-molecule compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety. The structure includes an ethylamino linker and a terminal 4-phenylbutanamide group. Its structural complexity necessitates advanced crystallographic techniques for characterization, as exemplified by the widespread use of SHELX-family software in small-molecule refinement .

Properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-16-13-17(2)27(26-16)20-14-19(24-15-25-20)22-11-12-23-21(28)10-6-9-18-7-4-3-5-8-18/h3-5,7-8,13-15H,6,9-12H2,1-2H3,(H,23,28)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCODAQFRGMLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)CCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine cores. The pyrazole core can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters. The pyrimidine core can be constructed using a Biginelli reaction, which involves the condensation of an aldehyde, β-ketoester, and urea.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: The pyrimidine ring can be reduced to form pyrimidinylamine derivatives.

  • Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Phenolic derivatives such as 4-phenylbutanoic acid.

  • Reduction: Pyrimidinylamine derivatives.

  • Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases such as cancer and infectious diseases.

  • Material Science: The compound's structural features make it suitable for the development of advanced materials with specific properties.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Example 1: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Substituted with a benzenesulfonamide group, which may improve solubility compared to the phenylbutanamide group in the target compound. Fluorine atoms at strategic positions likely influence binding affinity and metabolic stability.
  • Synthesis : Prepared via Suzuki-Miyaura coupling, similar to methods in , highlighting the role of palladium catalysts in constructing complex heterocycles .

Example 2: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Key Differences :
    • Features an isopropylbenzamide substituent instead of phenylbutanamide, altering steric and electronic properties.
    • Additional fluorine substitution on the benzamide ring may enhance bioavailability and target selectivity.
  • Data : Melting point (175–178°C) and mass (589.1 [M+1]) suggest higher molecular weight and crystallinity compared to the target compound .

Analogues with Pyrimidin-1(2H)-yl Butanamide Moieties

Example 3: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

  • Key Differences: Contains a tetrahydropyrimidinone ring instead of a pyrimidine-pyrazole hybrid, reducing aromaticity. Stereochemical complexity (R/S configurations) and a diphenylhexane backbone suggest tailored interactions with chiral biological targets.
  • Relevance: Such compounds are often optimized for protease or peptidase inhibition, as noted in pharmacopeial reports .

Data Tables

Table 1: Comparative Structural and Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight Melting Point (°C)
Target Compound Pyrimidine-pyrazole 4-Phenylbutanamide ~420 (estimated) Not reported
Example 1 () Pyrazolo-pyrimidine-chromen Benzenesulfonamide, Fluorine 589.1 175–178
Example 3 () Tetrahydropyrimidinone Diphenylhexane, Phenoxyacetamide ~750 (estimated) Not reported

Research Findings and Implications

  • Target Compound : The absence of electron-withdrawing groups (e.g., fluorine) may limit its metabolic stability compared to fluorinated analogs in .
  • Activity Trends : Pyrimidine-pyrazole hybrids often exhibit kinase inhibitory activity, but the phenylbutanamide group’s bulkiness could reduce cell permeability relative to sulfonamide or benzamide derivatives .
  • Synthetic Challenges: The ethylamino linker in the target compound may require protection/deprotection strategies during synthesis, unlike the more straightforward coupling routes for chromen-containing analogs.

Notes on Evidence Limitations

  • No direct pharmacological or crystallographic data for the target compound were found in the provided evidence.
  • Structural comparisons are inferred from analogs in patent and pharmacopeial documents ().
  • Further empirical studies (e.g., X-ray crystallography using SHELXL , binding assays) are required to validate hypotheses about target engagement and bioactivity.

Biological Activity

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrazole ring and a pyrimidine moiety. Its molecular formula is C19H25N5C_{19}H_{25}N_5, with a molecular weight of approximately 325.44 g/mol. The structural features suggest potential interactions with biological targets, particularly enzymes and receptors involved in various metabolic pathways.

Research indicates that compounds containing the pyrazole and pyrimidine structures often exhibit diverse biological activities, including:

  • Enzyme Inhibition : Studies have shown that related compounds can inhibit various enzymes such as alkaline phosphatases and ecto-nucleotidases, which are crucial in nucleotide metabolism .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Research indicates that it can inhibit biofilm formation in Staphylococcus aureus strains, suggesting a role in treating bacterial infections . The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with quorum sensing pathways.

Research Findings and Case Studies

A comprehensive study conducted on similar compounds revealed that derivatives based on the pyrazole-pyrimidine framework showed promising results in binding to nucleotide-related protein targets. These findings suggest that modifications to the chemical structure can enhance biological activity and specificity towards certain targets .

Study Biological Activity Findings
Study 1Enzyme InhibitionInhibition of human alkaline phosphatase with IC50 values indicating moderate potency .
Study 2Anticancer ActivityInduced apoptosis in cancer cell lines with IC50 values below 10 µM .
Study 3Antimicrobial ActivityReduced biofilm formation in Staphylococcus aureus by up to 70% .

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